BenchChemオンラインストアへようこそ!

3-(3,5-Difluorophenyl)-3-oxopropanenitrile

CCR5 antagonist regioisomer SAR fluorine substitution

3-(3,5-Difluorophenyl)-3-oxopropanenitrile, also known as 3,5-difluorobenzoylacetonitrile, is a difluorinated benzoylacetonitrile derivative (C₉H₅F₂NO, MW 181.14 g/mol). It serves as a versatile synthetic intermediate featuring an active methylene, a carbonyl, and a nitrile group that enable cyclocondensation reactions to generate diverse heterocyclic scaffolds.

Molecular Formula C9H5F2NO
Molecular Weight 181.14 g/mol
CAS No. 842140-51-6
Cat. No. B1302711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Difluorophenyl)-3-oxopropanenitrile
CAS842140-51-6
Molecular FormulaC9H5F2NO
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(=O)CC#N
InChIInChI=1S/C9H5F2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2
InChIKeyYNNWBLSXFFMWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS 842140-51-6): A Specialized Building Block for TRPA1 and CCR5 Modulator Synthesis


3-(3,5-Difluorophenyl)-3-oxopropanenitrile, also known as 3,5-difluorobenzoylacetonitrile, is a difluorinated benzoylacetonitrile derivative (C₉H₅F₂NO, MW 181.14 g/mol) . It serves as a versatile synthetic intermediate featuring an active methylene, a carbonyl, and a nitrile group that enable cyclocondensation reactions to generate diverse heterocyclic scaffolds [1]. The compound is commercially supplied at purities of 95–97% by multiple vendors and is primarily employed in the preparation of thienopyrimidinone-based TRPA1 inhibitors and pyrazolopyridazine-based therapeutics for retinal degenerative diseases .

Why Generic Substitution of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile Is Not Straightforward


Substituting the 3,5-difluorophenyl moiety with other regioisomeric or mono-fluorinated benzoylacetonitrile analogs is chemically trivial but pharmacologically consequential. The exact positioning of the two fluorine atoms dictates the electronic distribution and steric profile of downstream heterocyclic products, which in turn governs target binding at receptors such as TRPA1 and CCR5 [1]. Evidence from CCR5 antagonist development shows that the 3,5-difluoro substitution pattern confers superior potency and selectivity relative to other substitution isomers, making direct interchange of the building block a risk to pharmacological fidelity in lead optimization programs .

Quantitative Differential Evidence for 3-(3,5-Difluorophenyl)-3-oxopropanenitrile Versus Closest Analogs


Regioisomeric Differentiation: 3,5-Difluoro vs. 2,5-Difluoro vs. 3,4-Difluoro Phenyl Substitution in CCR5 Antagonist Scaffolds

In the development of CCR5 receptor antagonists, the 3,5-difluorophenyl substitution pattern (as incorporated via 3-(3,5-difluorophenyl)-3-oxopropanenitrile) yields compounds with nanomolar potency, as exemplified by AZD5672. SAR studies reveal that moving the fluorine atoms to the 2,5- or 3,4-positions markedly reduces binding affinity, establishing a regioisomeric preference for the symmetrical 3,5-difluoro arrangement [1]. While the direct building block itself is not the active pharmaceutical ingredient, the choice of this specific building block is essential for generating the 3,5-difluorophenyl pharmacophore required for high-affinity CCR5 engagement [2].

CCR5 antagonist regioisomer SAR fluorine substitution antiviral drug discovery

Physical Property Differentiation: Melting Point as a Proxy for Purity Assessment and Handling

The melting point of 3-(3,5-difluorophenyl)-3-oxopropanenitrile is reported as 102–105 °C [1], which is substantially higher than that of its mono-fluorinated analog 4-fluorobenzoylacetonitrile (84–88 °C) . This elevated melting point facilitates easier purification by recrystallization and provides a sharper melting range for identity verification and quality control in procurement workflows. The difference of approximately 15–21 °C between the difluoro and mono-fluoro analogs reflects enhanced crystal lattice stability conferred by the second fluorine atom and serves as a practical discriminant against mislabeling or adulteration with mono-fluoro impurities.

melting point physical characterization quality control building block procurement

Synthetic Yield Benchmarking: Pd-Catalyzed Carbonylation Route to 3,5-Difluorobenzoylacetonitrile

The synthesis of 3-(3,5-difluorophenyl)-3-oxopropanenitrile via Pd-catalyzed carbonylation of 1,3-difluoro-5-iodobenzene with trimethylsilylacetonitrile and Mo(CO)₆ proceeds with an isolated yield of approximately 60% . In contrast, the unsubstituted benzoylacetonitrile is obtained in 80% yield under identical Pd-catalyzed conditions [1]. The attenuated yield for the 3,5-difluoro substrate is attributable to the electron-withdrawing effect of the two fluorine atoms, which deactivates the aryl iodide toward oxidative addition. Nonetheless, the 60% yield represents a reproducible and scalable outcome that is adequate for multi-gram laboratory synthesis and should be factored into cost-of-goods calculations when selecting this building block over higher-yielding but pharmacologically unsuitable analogs.

palladium-catalyzed carbonylation synthetic methodology yield optimization process chemistry

Verified Utility as a Key Building Block in Patent-Protected TRPA1 Inhibitor Series

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is explicitly cited as a starting material in the synthesis of novel thienopyrimidinones claimed as TRPA1 inhibitors in patent WO 2021/074196 A1 and US 2021/107918 A1 [1][2]. In contrast, the 2,5-difluoro and 3,4-difluoro regioisomers are not cited in these patent families, indicating that the 3,5-difluoro substitution pattern is specifically required to generate the pharmacologically active thienopyrimidinone scaffold. This patent linkage provides a verifiable chain of evidence that the 3,5-difluoro isomer is the preferred building block for this therapeutic target class, thereby reducing the procurement risk associated with selecting an incorrect regioisomer.

TRPA1 inhibitor thienopyrimidone patent building block inflammatory disease

Optimal Application Scenarios for 3-(3,5-Difluorophenyl)-3-oxopropanenitrile Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 3,5-Difluorophenyl-Containing CCR5 Antagonists (e.g., AZD5672 Analogs)

This building block is the definitive starting material for constructing the 3,5-difluorophenyl pharmacophore essential for high-affinity CCR5 antagonism. As demonstrated by AZD5672 (IC₅₀ ≈ 25 nM at human CCR5), the 3,5-difluoro substitution pattern confers a ≥4-fold potency advantage over alternative regioisomers [1]. Research groups pursuing CCR5-mediated indications (HIV entry inhibition, rheumatoid arthritis, autoimmune diseases) should specify this building block rather than any alternative difluorophenyl regioisomer to maintain pharmacological fidelity.

TRPA1 Ion Channel Drug Discovery: Thienopyrimidinone Scaffold Assembly

The compound is explicitly validated in patent-protected synthetic routes for thienopyrimidinone-based TRPA1 inhibitors (WO 2021/074196 A1, US 11,136,336 B2) [2]. Procurement of this specific building block is required to replicate the patented synthetic methodology and generate compounds with verified TRPA1 inhibitory activity. The 3,5-difluoro substitution is integral to the final pharmacophore, and substitution with other regioisomers would yield compounds outside the scope of the patent claims.

Retinal Degenerative Disease Research: Pyrazolopyridazine Synthesis

The compound is used in the preparation of pyrazolopyridazines claimed for the treatment of retinitis pigmentosa, Leber's congenital amaurosis, age-related macular degeneration, and Usher syndrome-associated hearing loss (AU-2012249801-A1, EP-2701510-A1) . Research groups targeting these orphan indications should standardize on this building block to ensure reproducibility of the disclosed synthetic protocols and to preserve the structure-activity relationships established in the patent literature.

Custom Synthesis and Process Development Requiring Defined Physical Standards

With a well-defined melting point of 102–105 °C—substantially higher than mono-fluoro analogs such as 4-fluorobenzoylacetonitrile (84–88 °C)—this compound offers a reliable quality control checkpoint for incoming material verification [3]. Its commercial availability at 95–97% purity from multiple suppliers (Apollo Scientific, BOC Sciences, CookeChem, Leyan) ensures competitive sourcing, while the physical property differentiation enables straightforward detection of mis-shipment or cross-contamination with structurally similar building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.